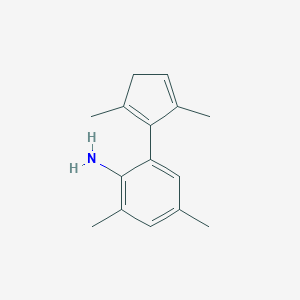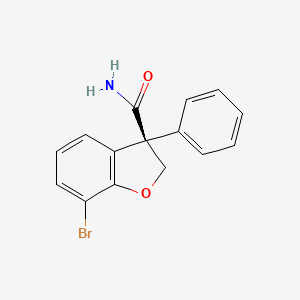
(3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a bromine atom, a phenyl group, and a benzofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable benzofuran derivative, followed by the introduction of the phenyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the carboxamide group through an amidation reaction under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
(3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-Hydroxydodecanoic Acid: Shares a similar structural motif but differs in functional groups.
(2S,3R)-2-Bromo-2,3-diphenylbutane: Another brominated compound with different stereochemistry and functional groups.
Uniqueness
(3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxamide is unique due to its specific combination of a bromine atom, a phenyl group, and a benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
918305-06-3 |
|---|---|
Molekularformel |
C15H12BrNO2 |
Molekulargewicht |
318.16 g/mol |
IUPAC-Name |
(3R)-7-bromo-3-phenyl-2H-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C15H12BrNO2/c16-12-8-4-7-11-13(12)19-9-15(11,14(17)18)10-5-2-1-3-6-10/h1-8H,9H2,(H2,17,18)/t15-/m1/s1 |
InChI-Schlüssel |
WSLCUWYEVNUQHN-OAHLLOKOSA-N |
Isomerische SMILES |
C1[C@](C2=C(O1)C(=CC=C2)Br)(C3=CC=CC=C3)C(=O)N |
Kanonische SMILES |
C1C(C2=C(O1)C(=CC=C2)Br)(C3=CC=CC=C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


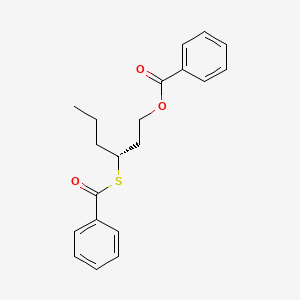
![1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12602547.png)

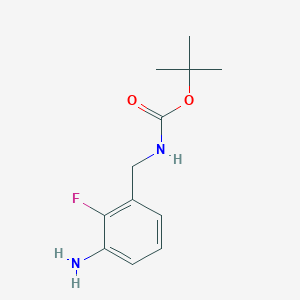
![2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine](/img/structure/B12602573.png)


![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid](/img/structure/B12602595.png)
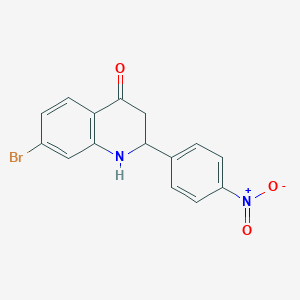

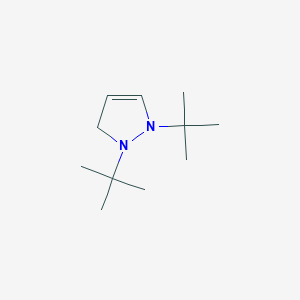
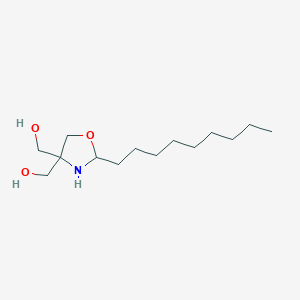
![4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid](/img/structure/B12602620.png)
